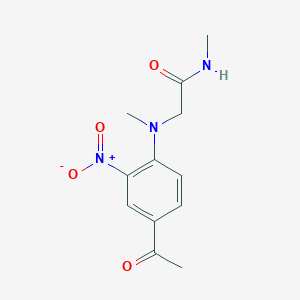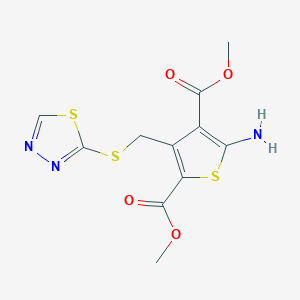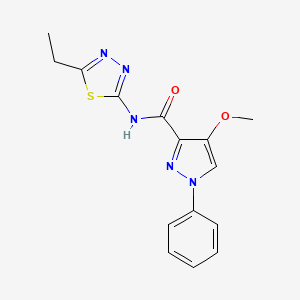
2-(4-acetyl-N-methyl-2-nitroanilino)-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-acetyl-N-methyl-2-nitroanilino)-N-methylacetamide is a synthetic compound that belongs to the class of nitroaromatic compounds. It has been widely used in scientific research due to its unique properties and potential applications.
Mechanism of Action
The mechanism of action of 2-(4-acetyl-N-methyl-2-nitroanilino)-N-methylacetamide is not fully understood. However, it is believed to interact with metal ions and form a complex that can undergo redox reactions. This complex can generate reactive oxygen species, which can induce oxidative stress and damage to cells. Additionally, this compound may also interact with other biomolecules, such as proteins and nucleic acids, and modulate their functions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-acetyl-N-methyl-2-nitroanilino)-N-methylacetamide have been studied in various biological systems. It has been shown to induce cell death in cancer cells through the generation of reactive oxygen species. Additionally, this compound has been found to inhibit the growth of bacteria and fungi, suggesting its potential as an antimicrobial agent. Furthermore, it has been demonstrated to possess antioxidant properties, which can protect cells from oxidative stress.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(4-acetyl-N-methyl-2-nitroanilino)-N-methylacetamide in lab experiments include its high purity and availability, well-established synthetic method, and potential applications in various fields. However, one of the limitations is that its mechanism of action is not fully understood, which may hinder its further development and optimization for specific applications.
Future Directions
There are several future directions for the research and development of 2-(4-acetyl-N-methyl-2-nitroanilino)-N-methylacetamide. Firstly, further studies are needed to elucidate its mechanism of action and optimize its properties for specific applications. Secondly, its potential as a photosensitizer in photodynamic therapy for cancer treatment can be further explored. Thirdly, its antimicrobial and antioxidant properties can be investigated for their potential use in the development of new drugs or therapies. Lastly, the use of this compound as a fluorescent probe for metal ion detection can be further optimized for its sensitivity and selectivity.
Conclusion:
In conclusion, 2-(4-acetyl-N-methyl-2-nitroanilino)-N-methylacetamide is a synthetic compound that has been extensively studied for its unique properties and potential applications in various fields. Its well-established synthetic method, availability, and potential applications make it a valuable compound for scientific research. Further studies are needed to fully understand its mechanism of action and optimize its properties for specific applications.
Synthesis Methods
The synthesis of 2-(4-acetyl-N-methyl-2-nitroanilino)-N-methylacetamide involves the reaction of N-methylacetamide with 4-acetylamino-2-nitroaniline in the presence of a catalyst. The reaction is carried out under specific conditions to ensure the purity and yield of the final product. The synthetic method for this compound has been well-established, and it is readily available for scientific research purposes.
Scientific Research Applications
2-(4-acetyl-N-methyl-2-nitroanilino)-N-methylacetamide has been extensively used in scientific research due to its potential applications in various fields. It has been used as a fluorescent probe for the detection of metal ions, such as copper and iron, in biological systems. This compound has also been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment. Furthermore, it has been investigated for its antimicrobial and antioxidant properties.
properties
IUPAC Name |
2-(4-acetyl-N-methyl-2-nitroanilino)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4/c1-8(16)9-4-5-10(11(6-9)15(18)19)14(3)7-12(17)13-2/h4-6H,7H2,1-3H3,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWQROWIXPJQUCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)N(C)CC(=O)NC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-acetyl-N-methyl-2-nitroanilino)-N-methylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-[4-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B7682531.png)
![3-(2,3-Dimethylphenyl)-2-(2-hydroxyethylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-one](/img/structure/B7682537.png)

![2-[[4-methyl-5-(thiophen-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-pyrrolidin-1-ylphenyl)acetamide](/img/structure/B7682570.png)
![2-(4-acetamidophenyl)-N-[4-(azepan-1-yl)phenyl]acetamide](/img/structure/B7682578.png)

![2-[(2,3-Dihydro-1,4-benzodioxin-6-ylamino)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7682590.png)
![2-[[5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(2,2,2-trifluoroethyl)propanamide](/img/structure/B7682596.png)
![1-[4-(3-Chloro-4-fluorophenyl)sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone](/img/structure/B7682598.png)
![2-[2-[2,4-Di(propan-2-yl)phenyl]-2-oxoethyl]-5,6-dimethyl-3-oxopyridazine-4-carbonitrile](/img/structure/B7682614.png)

![N-tert-butyl-2-[(4-cyclohexyl-5-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7682620.png)
![2-[[2-[benzyl(ethyl)amino]acetyl]amino]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B7682628.png)
